molecular formula C18H14F4N2O2 B6491597 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 905661-22-5

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6491597
CAS No.: 905661-22-5
M. Wt: 366.3 g/mol
InChI Key: FAAIZQCBKKIFHK-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrrolidin-3-yl scaffold substituted with a 3-fluorophenyl group and a 4-(trifluoromethyl)benzamide moiety.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2/c19-13-2-1-3-15(8-13)24-10-14(9-16(24)25)23-17(26)11-4-6-12(7-5-11)18(20,21)22/h1-8,14H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAIZQCBKKIFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. For instance, starting with 3-fluoroaniline and a ketone, the cyclization can be achieved under acidic or basic conditions to form the pyrrolidinone intermediate.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This can be achieved using trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base such as potassium carbonate.

  • Coupling Reaction: : The final step involves coupling the pyrrolidinone intermediate with 4-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. It might exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.

    Biological Studies: Researchers can use this compound to study the effects of fluorinated aromatic compounds on biological systems, including their metabolism, toxicity, and pharmacokinetics.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions involving fluorinated compounds.

    Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as agonists or antagonists at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Protein-Protein Interactions: Interfering with or stabilizing interactions between proteins, which can affect various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide ()
  • Key Differences: Replaces the 3-fluorophenyl group with a 3-chlorophenyl substituent. Substitutes the pyrrolidinone ring with a pyrazolo[3,4-d]pyrimidinone core.
  • The pyrazolo-pyrimidine core introduces aromaticity and rigidity, which could reduce conformational flexibility compared to the pyrrolidinone scaffold.
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ()
  • Key Differences: Features a tetrazole ring instead of pyrrolidinone. Includes a methylsulfanyl group and sodium salt formulation.
  • Implications: The tetrazole ring enhances metabolic stability and introduces acidic protons, which may improve solubility in formulations .

Heterocyclic Core Modifications

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide ()
  • Key Differences: Replaces pyrrolidinone with a piperidine ring and incorporates 3,4-difluorophenyl and pyrazole groups.
  • Additional fluorine atoms may enhance blood-brain barrier penetration compared to the single fluorine in the target compound.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
  • Key Differences :
    • Integrates a chromen-4-one moiety and isopropylamide group.
  • Implications: The chromenone system introduces planar aromaticity, which could facilitate π-π stacking interactions absent in the target compound’s structure . The isopropyl group may increase steric hindrance, reducing off-target interactions.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight* Notable Features Potential Application
Target Compound Pyrrolidinone 3-Fluorophenyl, 4-CF3 benzamide ~388.33 Lactam ring, trifluoromethyl group CNS therapeutics
N-[1-(3-Chlorophenyl)-... () Pyrazolo-pyrimidinone 3-Chlorophenyl, 2-CF3 benzamide 454.78 Rigid aromatic core Enzyme inhibition
Sodium Salt () Tetrazole Methylsulfanyl, sodium salt ~435.79 Ionic form, tetrazole ring Herbicide
Piperidine Derivative () Piperidine 3,4-Difluorophenyl, pyrazole 476.45 Flexible scaffold, multiple fluorines CNS modulation

*Calculated based on molecular formulas where available; approximations used otherwise.

Research Findings and Trends

  • Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity improves binding precision in hydrophobic pockets, whereas chlorine may enhance residence time due to stronger van der Waals interactions .
  • Heterocycle Impact: Pyrrolidinone and piperidine cores are prevalent in CNS drugs (e.g., antiepileptics), while pyrazolo-pyrimidinones are common kinase inhibitors .
  • Trifluoromethyl Group : Consistently linked to improved metabolic stability across analogs, though its position (para vs. ortho) affects steric accessibility .

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